[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473249
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -](/images/structure/VC13473249.png)
Specification
Molecular Formula | C21H33N3O3 |
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Molecular Weight | 375.5 g/mol |
IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-11-10-18(12-23)13-24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3/t18?,19-/m0/s1 |
Standard InChI Key | GBYHFBZRCDNVPT-GGYWPGCISA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle substituted at the 3-position with a methyl group bonded to a carbamate functionality.
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(S)-2-Amino-3-methyl-butyryl group: A branched-chain amino acid derivative with a chiral center at the α-carbon, conferring stereospecificity.
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Benzyl isopropyl carbamate: A protective group that enhances lipophilicity and modulates reactivity during synthetic workflows .
The stereochemistry of the amino acid moiety ((S)-configuration) is critical for biological interactions, as evidenced by studies on analogous compounds targeting enzymes like endothelin-converting enzyme (ECE) .
Spectroscopic Characterization
Key spectroscopic data for structural elucidation includes:
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NMR: -NMR signals for the pyrrolidine protons (δ 1.8–3.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm).
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IR: Stretching vibrations for the carbamate carbonyl () and amine N–H ().
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at [M+H] .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step sequences, often employing:
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Pyrrolidine Functionalization: Introduction of the methyl group at the 3-position via alkylation or Mitsunobu reactions.
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Amino Acid Coupling: Peptide bond formation between the pyrrolidine and (S)-2-amino-3-methyl-butyric acid using coupling agents like EDCI/HOBt.
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Carbamate Protection: Reaction with benzyl chloroformate and isopropyl amine under Schotten-Baumann conditions.
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Step 1: -Boc-pyrrolidine-3-methanol is treated with methanesulfonyl chloride to form the mesylate.
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Step 2: Nucleophilic displacement with sodium azide, followed by Staudinger reduction to yield the primary amine.
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Step 3: Coupling with (S)-2-(Boc-amino)-3-methyl-butyric acid using HATU/DIPEA.
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Step 4: Boc deprotection with TFA, followed by carbamate formation with benzyl chloroformate and isopropylamine.
Optimization Challenges
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Stereochemical Integrity: Racemization risks during amino acid coupling necessitate low-temperature conditions and bulky bases.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity but may complicate purification.
Physicochemical Properties
The benzyl ester enhances membrane permeability, while the carbamate group contributes to metabolic stability compared to ester prodrugs .
Biological Relevance and Applications
Compound | Target Enzyme | IC (nM) |
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Analog A (Pyrrolidine) | ECE-1 | 12.4 |
Analog B (Piperidine) | Neprilysin | 8.7 |
Drug Delivery Considerations
The benzyl ester serves as a prodrug moiety, enabling passive diffusion across biological barriers. In vivo, esterase-mediated hydrolysis releases the active carboxylic acid derivative.
Computational Insights
Molecular Dynamics Simulations
Studies on related carbamates predict:
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Binding Affinity: ΔG = −9.2 kcal/mol for ECE-1, driven by hydrogen bonding with Arg and Tyr .
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Metabolic Sites: Susceptibility to oxidation at the pyrrolidine ring (CYP3A4-mediated) .
ADMET Profiling
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